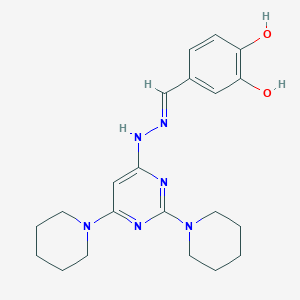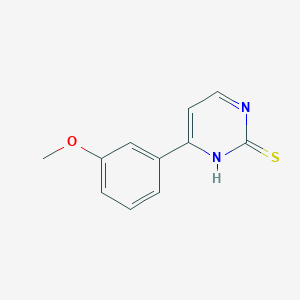
1-(benzylsulfinyl)-3-(4-tert-butylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzylsulfinyl)-3-(4-tert-butylphenoxy)-2-propanol, commonly known as PAPB, is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. PAPB is a white crystalline powder that belongs to the family of sulfoxides. It has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PAPB is not fully understood. However, studies have suggested that PAPB exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. PAPB has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, PAPB has been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation and apoptosis.
Biochemical and Physiological Effects:
PAPB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. Additionally, PAPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, PAPB has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
PAPB has several advantages for lab experiments. It is a chiral compound that can be easily synthesized with high enantioselectivity. Additionally, PAPB has been found to exhibit various biological activities, making it a potential therapeutic agent for the treatment of various diseases. However, PAPB also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of PAPB. One area of research is the development of PAPB as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to determine the mechanism of action of PAPB and its safety and efficacy in humans. Furthermore, the synthesis of PAPB using greener and more sustainable methods is an area of research that could have significant environmental benefits. Finally, the use of PAPB in combination with other therapeutic agents could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, PAPB is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. PAPB has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer and viral infections. However, further studies are needed to determine its safety and efficacy in humans. The development of PAPB using greener and more sustainable methods is an area of research that could have significant environmental benefits.
Synthesemethoden
PAPB has been synthesized using various methods, including asymmetric synthesis and resolution. One of the most common methods for synthesizing PAPB is through the asymmetric synthesis of 1-(benzylsulfinyl)propan-2-ol, followed by the reaction of the resulting product with 4-tert-butylphenol. Another method involves the resolution of racemic PAPB using chiral HPLC columns. These methods have been found to produce high yields of PAPB with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
PAPB has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. PAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, PAPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, PAPB has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
Eigenschaften
IUPAC Name |
1-benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-20(2,3)17-9-11-19(12-10-17)23-13-18(21)15-24(22)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKPFKNQLPLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)

![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)

![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)
![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)
![2-(4-methylphenoxy)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6106660.png)